2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine;dibromonickel
Overview
Description
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine;dibromonickel is a coordination compound that features a nickel center coordinated to a diimine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine;dibromonickel typically involves the reaction of 2,6-di(propan-2-yl)aniline with glyoxal to form the diimine ligand. This ligand is then reacted with a nickel(II) bromide source under inert conditions to yield the desired coordination compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine;dibromonickel can undergo various types of reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment.
Substitution: Ligands coordinated to the nickel center can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. Typical conditions involve inert atmospheres and controlled temperatures to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) species, while substitution reactions can produce a variety of nickel-ligand complexes .
Scientific Research Applications
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine;dibromonickel has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies:
Mechanism of Action
The mechanism by which 2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine;dibromonickel exerts its effects typically involves the coordination of the nickel center to various substrates. This coordination can activate the substrates towards various chemical transformations. The diimine ligand plays a crucial role in stabilizing the nickel center and modulating its reactivity .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2,6-di(propan-2-yl)phenyl)ethane-1,2-diimine: Similar ligand structure but without the nickel center.
N,N’-bis(2,6-di(propan-2-yl)phenyl)glyoxaldiimine: Another diimine ligand with a different backbone structure
Uniqueness
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine;dibromonickel is unique due to its specific coordination environment and the presence of the nickel center.
Properties
IUPAC Name |
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine;dibromonickel | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2.2BrH.Ni/c1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8;;;/h11-20H,1-10H3;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJNSXZCHXCBSZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C.[Ni](Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Br2N2Ni | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449057 | |
Record name | AG-G-99505 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75180-85-7 | |
Record name | AG-G-99505 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75180-85-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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